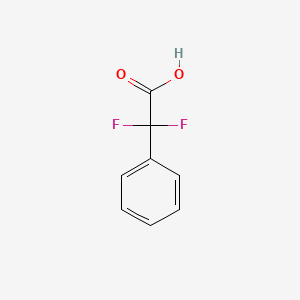

2,2-Difluoro-2-phenylacetic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,2-difluoro-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKSLFZFBCIJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-03-2 | |

| Record name | 2,2-difluoro-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Difluoro-2-phenylacetic acid chemical structure and IUPAC name

An In-Depth Technical Guide to 2,2-Difluoro-2-phenylacetic Acid for Advanced Research & Development

Executive Summary: this compound is a pivotal fluorinated building block in modern medicinal and agrochemical research. Its strategic importance lies in its ability to serve as a precursor to the difluorobenzyl moiety, a valuable bioisostere for hydroxyl, thiol, and other functional groups that can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthesis protocol, mechanistic insights into its reactivity, and its applications in drug development.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym α,α-difluorophenylacetic acid, is a crystalline solid at room temperature.[1] The molecule consists of a phenyl ring and a carboxylic acid group attached to the same carbon atom, which is also geminally substituted with two fluorine atoms.

The defining feature of this molecule is the presence of the α,α-difluoro substitution. The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) on the α-carbon. This effect polarizes the O-H bond of the carboxylic acid group, significantly increasing its acidity compared to the non-fluorinated parent compound, phenylacetic acid.[1][2] While the experimental pKa of this compound is not widely reported, it is expected to be substantially lower than that of phenylacetic acid (pKa ≈ 4.31), indicating it is a stronger acid.[3] This enhanced acidity is a crucial consideration in its handling and reaction chemistry.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | α,α-Difluorophenylacetic acid, Difluoro(phenyl)acetic acid | [1][4] |

| CAS Number | 360-03-2 | [4] |

| Molecular Formula | C₈H₆F₂O₂ | |

| Molecular Weight | 172.13 g/mol | |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Melting Point | 65 - 75 °C | [1] |

| SMILES | OC(=O)C(F)(F)c1ccccc1 |

Synthesis and Manufacturing

From a strategic standpoint, a reliable and scalable synthesis is paramount for any building block intended for drug development campaigns. The most common and field-proven approach for synthesizing α,α-difluoro carboxylic acids involves the deoxofluorination of the corresponding α-keto acid or ester. This transformation is efficiently achieved using aminofluorosulfurane reagents, with Diethylaminosulfur Trifluoride (DAST) being a classic and effective choice.[5][6][7]

The logical precursor for this synthesis is ethyl benzoylformate (ethyl phenylglyoxylate), which is commercially available or can be readily prepared from benzoylformic acid. The keto group of this precursor is converted to the geminal difluoride by DAST, followed by saponification of the ester to yield the target carboxylic acid.

Experimental Protocol: Two-Step Synthesis from Ethyl Benzoylformate

Disclaimer: This protocol involves hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Fluorination of Ethyl Benzoylformate

-

Reactor Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a thermometer. Maintain the system under an inert nitrogen atmosphere.

-

Charge Reactor: Add ethyl benzoylformate (1.0 eq) to the flask and dissolve it in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add Diethylaminosulfur Trifluoride (DAST) (2.2 - 2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

-

Scientist's Note: DAST is thermally unstable and reacts violently with water.[8] Strict anhydrous conditions and low temperatures are critical for safety and to prevent side reactions. The excess of DAST ensures complete conversion of the ketone.

-

-

Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quenching: Cautiously quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring to neutralize excess reagent and acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude ethyl 2,2-difluoro-2-phenylacetate.

Step 2: Saponification to this compound

-

Setup: Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide (LiOH) (2.0 - 3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Acidification: Cool the mixture in an ice bath and acidify to pH 1-2 with cold 1M hydrochloric acid (HCl).

-

Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to afford this compound as a white crystalline solid.

Synthesis Workflow Diagram

Caption: A validated two-step workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound in synthetic chemistry is its role as a stable, solid precursor to the difluorobenzyl radical . This transformation is typically achieved through a decarboxylation reaction initiated by an oxidant or by photoredox catalysis.

Mechanism: Oxidative Radical Decarboxylation

-

Initiation: A single-electron transfer (SET) oxidant, such as persulfate (S₂O₈²⁻), or a photocatalyst in an excited state, abstracts an electron from the carboxylate of 2,2-difluoro-2-phenylacetate.

-

Decarboxylation: The resulting carboxyl radical is highly unstable and rapidly undergoes decarboxylation (loss of CO₂) to generate the target difluorobenzyl radical.

-

Propagation: This radical can then add to a variety of radical acceptors, such as alkenes or imines, to form a new carbon-carbon bond.

The stability of the intermediate difluorobenzyl radical is key to the success of these reactions. It is stabilized by resonance delocalization into the adjacent phenyl ring and by the captodative effect, where the electron-withdrawing fluorine atoms and the electron-delocalizing phenyl group both stabilize the radical center. This inherent stability allows for clean and efficient bond formation under mild conditions, even in aqueous media.[1]

Applications in Research and Drug Development

The difluoromethyl group (CHF₂) and the related difluoromethylene (-CF₂-) linker are of immense interest in drug design. The difluoromethyl group, in particular, is recognized as a lipophilic and metabolically stable bioisostere of a hydroxyl (-OH) or thiol (-SH) group, capable of acting as a hydrogen bond donor.

By leveraging the radical decarboxylation chemistry described above, this compound provides a direct and reliable method for incorporating the Ph-CF₂- moiety into complex molecules. This strategy has been successfully employed in the synthesis of novel heterocyclic compounds with potential therapeutic applications. For instance, it has been used in the photoinitiated C3-difluoroarylmethylation of quinoxalin-2(1H)-ones and the synthesis of difluoroarylmethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones, both of which are privileged scaffolds in medicinal chemistry.[1][2]

Safety, Handling, and Storage

As a carboxylic acid, this compound is corrosive and an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a high-value, versatile reagent for introducing the difluorobenzyl motif into organic molecules. Its synthesis from common starting materials is well-established, and its reactivity via radical decarboxylation is robust and predictable. For researchers in drug discovery and development, this compound represents a key tool for accessing novel chemical space and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through strategic bioisosteric replacement.

References

- 1. ossila.com [ossila.com]

- 2. α,α-Difluorophenylacetic acid | 360-03-2 [chemicalbook.com]

- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. This compound | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. organicreactions.org [organicreactions.org]

- 7. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]

- 8. Diethylaminosulfur Trifluoride [drugfuture.com]

A Technical Guide to 2,2-Difluoro-2-phenylacetic Acid: Synthesis, Applications, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-2-phenylacetic acid is a fluorinated carboxylic acid of significant interest in medicinal chemistry and organic synthesis. The introduction of a difluoromethyl group (CF2) at the benzylic position of phenylacetic acid imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered acidity, making it a valuable building block for the synthesis of novel drug candidates and complex organic molecules. This guide provides an in-depth overview of its synthesis, key applications, and the mechanistic principles underlying its reactivity, tailored for professionals in the fields of chemical research and drug development.

Core Properties of this compound

A summary of the key identifiers and physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 360-03-2 | [1] |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [1] |

| Appearance | White crystalline solid (typical) | |

| Synonyms | α,α-Difluorophenylacetic acid, Difluoro(phenyl)acetic acid | [1] |

Synthesis of this compound

While a variety of methods exist for the synthesis of fluorinated phenylacetic acids, a common approach involves the hydrolysis of a suitable precursor. Based on analogous preparations found in patent literature, a plausible synthetic route to this compound is outlined below. This procedure is a generalized representation and may require optimization.[2][3]

Generalized Synthetic Protocol

Reaction: Diazotization followed by hydrolysis.

-

Diazotization & Addition:

-

In a suitable reaction vessel, a fluoroaniline precursor is subjected to diazotization in the presence of an acid and a diazo reagent.

-

The resulting diazonium salt is then reacted with a source of the difluoroacetyl group, such as vinylidene chloride, in the presence of a copper catalyst and a phase transfer catalyst. This forms a trichlorinated intermediate.[2]

-

-

Hydrolysis:

-

The intermediate compound is then hydrolyzed under acidic conditions to yield the final product, this compound.[2]

-

Causality Behind Experimental Choices: The diazotization reaction is a classic and effective method for converting an amino group on an aromatic ring into a good leaving group, which can then be substituted. The use of a copper catalyst is crucial for the subsequent addition reaction. The final hydrolysis step is a standard method for converting a trihalomethyl group into a carboxylic acid.

Synthetic Workflow Diagram

References

Physical and chemical properties of 2,2-Difluoro-2-phenylacetic acid

An In-Depth Technical Guide to 2,2-Difluoro-2-phenylacetic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (DFPA), a fluorinated building block of significant interest in pharmaceutical and agrochemical research. We will delve into its core physicochemical properties, reactivity, synthesis, and spectral analysis, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Gem-Difluorination

This compound, also known as α,α-Difluorophenylacetic acid, is a synthetic carboxylic acid distinguished by a geminal difluoro group on the benzylic carbon.[1] This structural motif is not merely an incidental feature; it is a strategic modification that imparts unique and valuable properties to the molecule. The two fluorine atoms, being highly electronegative, exert a powerful electron-withdrawing inductive effect. This fundamentally alters the molecule's acidity, lipophilicity, and metabolic stability compared to its non-fluorinated parent, phenylacetic acid.

In the context of medicinal chemistry, the difluoromethylene (CF2) group is often employed as a bioisostere for a carbonyl group, an ether linkage, or a hydroxylated carbon. Its ability to modulate electronic properties and resist metabolic oxidation at the benzylic position makes DFPA a valuable precursor for creating more stable and effective therapeutic agents.[1][2] This guide will explore the foundational properties that make DFPA a critical tool in modern chemical synthesis.

Physicochemical Properties

The physical and chemical characteristics of a compound are the bedrock of its application. The properties of DFPA are summarized below, with the gem-difluoro group playing a pivotal role in defining these values.

Core Properties Summary

A compilation of essential quantitative data for DFPA is presented in Table 1. These values are critical for experimental design, from selecting appropriate solvents to predicting reaction conditions.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 360-03-2 | LGC Standards[4] |

| Molecular Formula | C₈H₆F₂O₂ | PubChem[3] |

| Molecular Weight | 172.13 g/mol | PubChem[3], LGC Standards[4] |

| Appearance | White crystals | Ossila[1] |

| Melting Point | 65 °C – 75 °C | Ossila[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[3] |

| XLogP3 (Predicted) | 2.1 | PubChem[3] |

Structural Representation

The spatial arrangement of atoms dictates the molecule's reactivity and interactions. The structure of DFPA, featuring a phenyl ring and a carboxylic acid attached to a central difluorinated carbon, is visualized below.

Caption: Molecular structure of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of DFPA is dominated by two key features: the carboxylic acid group and the difluorobenzyl radical that can be generated from it.

Acidity

The primary chemical characteristic of DFPA is its acidity. The strong inductive electron-withdrawing effect of the two fluorine atoms significantly stabilizes the carboxylate anion formed upon deprotonation. This makes DFPA a stronger acid than its non-fluorinated analog, phenylacetic acid. This enhanced acidity is a crucial consideration in base-mediated reactions and for its behavior in biological systems.

Caption: Inductive effect of fluorine atoms increasing acidity.

Decarboxylative Radical Formation

A cornerstone of DFPA's synthetic utility is its role as a precursor to the α,α-difluorobenzyl radical. Through oxidative decarboxylation, often initiated with agents like persulfate, the carboxyl group is lost as CO₂, generating a radical species stabilized by the phenyl ring and fluorine atoms.[1] This radical can then engage in various addition reactions, making DFPA an effective reagent for introducing the benzylic difluoromethylene group into other molecules.[1] This transformation is foundational for synthesizing complex pharmaceutical and agrochemical targets.

Synthesis Protocols

While numerous synthetic routes to fluorinated compounds exist, a common conceptual pathway involves the fluorination of a suitable precursor followed by hydrolysis. The following protocol is a representative, generalized workflow for educational purposes and should be adapted and optimized based on specific laboratory capabilities and safety protocols.

Example Synthesis Workflow: Hydrolysis of Ethyl 2,2-Difluoro-2-phenylacetate

This protocol describes the final step in a potential synthesis: the conversion of the ethyl ester to the final carboxylic acid.

Causality: The choice of a simple hydrolysis reaction is based on its reliability and high yield for converting esters to carboxylic acids. A biphasic system with a phase-transfer catalyst can be employed to improve reaction rates if the ester has poor water solubility. The acidic workup is essential to protonate the carboxylate salt formed under basic conditions, yielding the final neutral product.

Caption: General workflow for the synthesis of DFPA via ester hydrolysis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 2,2-difluoro-2-phenylacetate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Hydrolysis: Add a solution of sodium hydroxide (1.5 eq) in water to the flask. Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add 2M hydrochloric acid dropwise with stirring until the pH of the solution is ~1-2. A precipitate of the product may form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Characterization: The resulting solid can be further purified by recrystallization if necessary. Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, and melting point analysis.

Spectroscopic Analysis

Structural elucidation and confirmation are paramount. The key spectroscopic signatures for DFPA are outlined below.

-

¹H NMR: The proton NMR spectrum is relatively simple. It will show signals in the aromatic region (typically 7.3-7.6 ppm) corresponding to the five protons of the phenyl group. A broad singlet will be observed at a high chemical shift (>10 ppm) for the acidic proton of the carboxylic acid group.

-

¹⁹F NMR: This is a definitive technique for confirming the presence of the fluorine atoms. A single signal will be observed, as the two fluorine atoms are chemically equivalent.[5]

-

¹³C NMR: The spectrum will show characteristic peaks for the carboxyl carbon (~170 ppm), the quaternary α-carbon (split into a triplet by the two fluorine atoms), and the carbons of the phenyl ring.

-

Mass Spectrometry (MS): Electron Impact (EI-MS) will show the molecular ion peak (M⁺) at m/z 172.[3][6] Common fragmentation patterns include the loss of the carboxyl group (-COOH) and other characteristic fragments of the phenyl group.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid. A strong, sharp absorption will appear around 1700-1730 cm⁻¹ corresponding to the C=O stretch of the carbonyl group. C-F stretching bands will also be present, typically in the 1000-1300 cm⁻¹ region.[7]

Safety and Handling

Proper handling of DFPA is essential for laboratory safety. It is classified as a hazardous substance.

-

GHS Hazard Statements: According to aggregated GHS information, DFPA may cause severe skin burns and eye damage, skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Handling Precautions: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[8][9] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]

-

Skin: Wash off immediately with plenty of water for at least 15 minutes and seek medical attention.[9]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[9]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and get medical attention.[9]

-

Conclusion

This compound is a synthetically versatile building block whose value is derived directly from the strategic placement of its geminal difluoro group. This feature enhances its acidity and provides a handle for advanced synthetic transformations, such as radical decarboxylation. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures, as detailed in this guide, is crucial for any researcher looking to leverage this powerful molecule in the development of novel pharmaceuticals and other high-value chemical entities.

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. (2R)-2-fluoro-2-phenylacetic acid | C8H7FO2 | CID 7003725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. synquestlabs.com [synquestlabs.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

A Guide to the Spectroscopic Characterization of 2,2-Difluoro-2-phenylacetic Acid

Introduction

2,2-Difluoro-2-phenylacetic acid (DFPAA), a fluorinated carboxylic acid, serves as a pivotal structural motif in medicinal chemistry and materials science. The introduction of the gem-difluoro group at the α-position to the phenyl ring imparts unique electronic properties, enhances metabolic stability, and modulates acidity compared to its non-fluorinated analog, phenylacetic acid. These characteristics make DFPAA a valuable building block for the synthesis of novel pharmaceuticals and functional materials.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the congruence of data from these orthogonal techniques provides incontrovertible proof of molecular identity and purity. This document is intended for researchers and drug development professionals who require a thorough understanding of the spectroscopic signatures of this important fluorinated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For DFPAA, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

¹H NMR Spectroscopy

Theoretical Principles & Expected Spectrum: The ¹H NMR spectrum of DFPAA is expected to show two main sets of signals: those for the aromatic protons of the phenyl group and a signal for the acidic proton of the carboxylic acid.

-

Aromatic Protons (C₆H₅): The five protons on the phenyl ring are chemically non-equivalent. The electron-withdrawing effect of the -C(F₂)COOH group will deshield these protons, causing them to resonate downfield, typically in the 7.4-7.8 ppm range. Due to complex spin-spin coupling, these protons will likely appear as a multiplet.

-

Carboxylic Acid Proton (COOH): This proton is highly acidic and its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet significantly downfield, often above 10 ppm. In the presence of D₂O, this proton will exchange, and the signal will disappear, a key diagnostic test.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

Data Presentation: Predicted ¹H NMR

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~ 7.4 - 7.8 | Multiplet (m) | 5H | C₆H₅ |

| Carboxylic Acid | > 10 | Broad Singlet (br s) | 1H | COOH |

Diagram: Proton Environments in DFPAA

Caption: Distinct proton environments in this compound.

¹³C NMR Spectroscopy

Theoretical Principles & Expected Spectrum: The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

-

Carboxyl Carbon (COOH): This carbon is highly deshielded and will appear far downfield, typically between 165-175 ppm. It may show a triplet structure due to coupling with the two fluorine atoms (JC-F coupling).

-

Alpha-Carbon (C(F₂)): This quaternary carbon is directly attached to two fluorine atoms, which causes two significant effects: a downfield chemical shift due to the inductive effect, and a large one-bond C-F coupling (¹JCF), resulting in a triplet. Its chemical shift is expected in the 110-120 ppm range.

-

Aromatic Carbons (C₆H₅): Four distinct signals are expected for the phenyl ring:

-

Ipso-Carbon: The carbon directly attached to the -C(F₂)COOH group. It will be a quaternary carbon (weak signal) and will show a two-bond C-F coupling (²JCF), appearing as a triplet. Expected around 130-135 ppm.

-

Ortho, Meta, and Para Carbons: These protonated carbons will appear in the typical aromatic region of 125-135 ppm. They may also exhibit smaller, long-range C-F couplings.

-

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

-

Instrument Setup: A spectrometer with a broadband or dual probe is required.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256 to 1024) is necessary.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Standard Fourier transformation, phasing, and baseline correction. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Data Presentation: Predicted ¹³C NMR

Based on typical chemical shift ranges and known C-F coupling constants, the predicted ¹³C spectrum is as follows.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Assignment |

| Carboxyl | ~168 | Triplet (t) | C OOH |

| Aromatic (ipso) | ~132 | Triplet (t) | i-C |

| Aromatic (para) | ~131 | Singlet (s) or small triplet | p-C H |

| Aromatic (ortho) | ~129 | Singlet (s) or small triplet | o-C H |

| Aromatic (meta) | ~126 | Singlet (s) or small triplet | m-C H |

| Alpha | ~115 | Triplet (t) | C F₂ |

Diagram: Key ¹³C- ¹⁹F Spin-Spin Coupling

Caption: One-bond and two-bond C-F couplings are key identifiers in the ¹³C NMR.

¹⁹F NMR Spectroscopy

Theoretical Principles & Expected Spectrum: ¹⁹F NMR is highly specific for fluorine-containing compounds. Since the two fluorine atoms in DFPAA are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift will be characteristic of a -CF₂- group attached to both an aromatic ring and a carbonyl group. Based on data for similar structures like 2,2-difluoroacetamide, this signal is expected to appear significantly upfield, likely between -120 and -130 ppm relative to an internal standard.

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Requires a spectrometer equipped with a multinuclear probe capable of observing the ¹⁹F nucleus.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum (though in this case, no H-F coupling is expected to the primary signal).

-

Number of Scans: 16 to 64 scans are usually sufficient.

-

Referencing: A common external reference is CFCl₃ (0 ppm) or an internal reference like trifluoroacetic acid (-76.55 ppm).[1]

-

Spectral Width: A wide spectral width (e.g., +50 to -250 ppm) is often used initially to locate the signal.

-

Data Presentation: Predicted ¹⁹F NMR

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Difluoro | ~ -125 | Singlet (s) | CF ₂ |

Infrared (IR) Spectroscopy

Theoretical Principles & Expected Spectrum: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For DFPAA, the key absorptions are:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

-

C-H Stretch (Aromatic): Medium to weak absorptions appearing just above 3000 cm⁻¹.

-

C=O Stretch (Carboxyl): A very strong, sharp absorption band around 1700-1730 cm⁻¹. Its exact position can be influenced by the electron-withdrawing fluorine atoms.

-

C=C Stretch (Aromatic): Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. These are often the most intense peaks in the spectra of fluorinated compounds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid DFPAA sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrument Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

-

Data Acquisition:

-

Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.

-

-

Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| ~3050 | Medium-Weak | C-H Stretch | Aromatic |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1450-1600 | Medium | C=C Stretch | Aromatic Ring |

| 1100-1300 | Very Strong | C-F Stretch | Difluoromethyl |

Diagram: IR Spectroscopy Workflow

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Theoretical Principles & Expected Spectrum: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For DFPAA (Molecular Weight: 172.13 g/mol ), Electron Ionization (EI) would likely cause significant fragmentation.

-

Molecular Ion (M⁺•): The parent ion with m/z ≈ 172 may be observed, but it could be weak due to the instability of the molecule under EI conditions.

-

Key Fragments: Fragmentation provides structural clues. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group. The presence of the stable phenyl group often leads to fragments containing this moiety.

-

Loss of COOH: A peak at m/z 127, corresponding to the [C₆H₅CF₂]⁺ cation, is highly probable. This would be a very stable difluorobenzyl cation.

-

Loss of F: A peak at m/z 153, corresponding to [M-F]⁺, is possible.

-

Phenyl Cation: A peak at m/z 77, corresponding to the [C₆H₅]⁺ cation, is a common fragment for benzene derivatives.

-

Experimental Protocol: Electron Ionization MS (EI-MS)

-

Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Output: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Presentation: Predicted Mass Spectrum Fragments (EI-MS)

The following table lists predicted m/z values for key ions based on common fragmentation patterns and calculated masses. The monoisotopic mass of C₈H₆F₂O₂ is 172.03.[2]

| Predicted m/z | Ion Formula | Identity/Origin |

| 172 | [C₈H₆F₂O₂]⁺• | Molecular Ion (M⁺•) |

| 127 | [C₇H₅F₂]⁺ | Loss of •COOH (M - 45) |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Additionally, soft ionization techniques like Electrospray Ionization (ESI) would likely show adducts. PubChemLite predicts the following common adducts for ESI analysis:

| Predicted m/z | Adduct Type |

| 173.04 | [M+H]⁺ |

| 195.02 | [M+Na]⁺ |

| 171.03 | [M-H]⁻ |

References

A Technical Guide to the Synthesis of 2,2-Difluoro-2-phenylacetic Acid: A Historical and Methodological Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Gem-Difluoro Moiety

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of bioactive compounds. Among the various fluorinated motifs, the gem-difluoromethylene (-CF2-) group holds a special place. It can act as a bioisosteric replacement for a carbonyl group or a methylene bridge, offering a stable, non-metabolizable alternative that can modulate the electronic and conformational properties of a molecule.

2,2-Difluoro-2-phenylacetic acid is a key building block that incorporates this valuable gem-difluoro unit attached to a phenyl ring and a carboxylic acid handle, making it a versatile precursor for the synthesis of a wide array of more complex fluorinated molecules. Its derivatives have found applications in the development of novel pharmaceuticals and agrochemicals. This guide provides an in-depth exploration of the discovery and historical synthesis of this important compound, alongside a detailed examination of key synthetic methodologies, offering insights into the evolution of organofluorine chemistry.

The Quest for the Genesis: Unraveling the Historical Synthesis

While the precise moment of the first synthesis of this compound is not prominently documented as a singular landmark discovery in the annals of chemical literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry in the mid-20th century. Early methods for the introduction of gem-difluoro groups were often harsh and limited in scope. The historical synthesis of such compounds can be contextualized within the development of fluorinating agents and the quest for more controlled and selective fluorination reactions.

It is plausible that the initial preparations were achieved through multi-step sequences, likely involving the fluorination of a suitable precursor such as a diketone or a dihaloalkane. The evolution of its synthesis reflects the significant advancements in fluorination chemistry, moving from hazardous and non-selective reagents to the more sophisticated and milder methods available today.

Evolution of Synthetic Strategies: A Methodological Deep Dive

The synthesis of this compound and its derivatives has evolved significantly over the years. This section details some of the most important and illustrative synthetic approaches, highlighting the underlying chemical principles and providing practical insights.

From α-Keto Esters: The Deoxyfluorination Approach

One of the conceptually straightforward routes to gem-difluoro compounds involves the replacement of the oxygen atoms of a carbonyl group with fluorine. This "deoxofluorination" strategy, when applied to an appropriate α-keto ester precursor, provides a direct pathway to the desired difluorinated product.

Causality Behind Experimental Choices: The choice of an α-keto ester, such as ethyl benzoylformate, as the starting material is strategic. The presence of the ester group provides a convenient handle for subsequent hydrolysis to the carboxylic acid, while the α-keto group is the target for the crucial fluorination step. Diethylaminosulfur trifluoride (DAST) and its analogues are often the reagents of choice for this transformation due to their relative safety and efficacy compared to harsher fluorinating agents like sulfur tetrafluoride (SF4). The reaction proceeds via a nucleophilic attack of the carbonyl oxygen on the sulfur of DAST, followed by an intramolecular nucleophilic substitution by fluoride.

Experimental Protocol: Synthesis of Ethyl 2,2-Difluoro-2-phenylacetate via Deoxyfluorination

Reaction Setup:

-

To a dry, inert-atmosphere flask charged with a solution of ethyl benzoylformate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane), cool the mixture to -78 °C.

-

Slowly add diethylaminosulfur trifluoride (DAST) (2.2 eq.) to the cooled solution under vigorous stirring.

Reaction and Work-up:

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or 19F NMR.

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2,2-difluoro-2-phenylacetate.

Hydrolysis to this compound:

-

Dissolve the purified ethyl 2,2-difluoro-2-phenylacetate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux and monitor the hydrolysis by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with a strong acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield this compound.

The Reformatsky and Related Reactions: Building the Carbon Framework

The Reformatsky reaction, a classic method for the formation of β-hydroxy esters, can be adapted to synthesize precursors for this compound. This approach involves the reaction of an α,α-dihaloester with a carbonyl compound in the presence of a metal, typically zinc.

Causality Behind Experimental Choices: The key to this strategy is the generation of an organozinc intermediate (a Reformatsky reagent) from an ethyl dihaloacetate, such as ethyl bromodifluoroacetate. This nucleophilic species then adds to the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxy ester can then be further manipulated. The choice of zinc is crucial as it is reactive enough to insert into the carbon-halogen bond but generally does not react with the ester functionality.

Experimental Protocol: Synthesis via a Modified Reformatsky Approach

Reaction Setup:

-

Activate zinc powder by washing with dilute hydrochloric acid, followed by water, ethanol, and diethyl ether, and then drying under vacuum.

-

In a dry, three-necked flask equipped with a reflux condenser and an addition funnel, place the activated zinc (1.5 eq.).

-

Add a solution of benzaldehyde (1.0 eq.) and ethyl bromodifluoroacetate (1.2 eq.) in an anhydrous solvent (e.g., tetrahydrofuran) to the addition funnel.

Reaction and Work-up:

-

Add a small portion of the aldehyde/ester solution to the zinc to initiate the reaction (initiation may require gentle heating or the addition of a crystal of iodine).

-

Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.

-

Cool the reaction mixture and quench by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The resulting crude β-hydroxy ester can then be subjected to further chemical transformations, such as oxidation and hydrolysis, to yield this compound.

Modern Approaches: Leveraging Catalysis and Novel Reagents

Contemporary synthetic chemistry has introduced more elegant and efficient methods for the synthesis of fluorinated compounds, including this compound. These methods often employ transition metal catalysis or novel fluorinating reagents.

a) Palladium-Catalyzed Carbonylation:

This method involves the palladium-catalyzed carbonylation of a suitable difluorobenzyl halide. This approach is highly efficient for introducing the carboxylic acid moiety.

b) Diazotization-Hydrolysis of Difluoroanilines:

A versatile method for synthesizing various fluorinated phenylacetic acids involves the diazotization of a substituted fluoroaniline, followed by a reaction with vinylidene chloride and subsequent hydrolysis.

Causality Behind Experimental Choices: These modern methods offer significant advantages in terms of efficiency, functional group tolerance, and milder reaction conditions. Palladium catalysis, for example, allows for the direct and high-yielding conversion of a benzyl halide to the corresponding carboxylic acid using carbon monoxide as a C1 source. The diazotization route, while multi-step, provides access to a wide range of substituted analogues by varying the starting aniline.

Data Presentation: A Comparative Overview of Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |

| Deoxyfluorination | Ethyl benzoylformate | DAST, Morpho-DAST | 60-80 | Direct fluorination of a readily available precursor. | Use of specialized and moisture-sensitive fluorinating agents. |

| Reformatsky-type | Benzaldehyde, Ethyl bromodifluoroacetate | Activated Zinc | 50-70 | Classic and well-established C-C bond formation. | Requires activation of zinc; can have variable yields. |

| Palladium-Catalyzed Carbonylation | Difluorobenzyl halide | Pd catalyst, CO | 70-90 | High efficiency and functional group tolerance. | Requires specialized high-pressure equipment for CO. |

| Diazotization-Hydrolysis | Difluoroaniline | NaNO₂, Vinylidene chloride, Acid | 40-60 (multi-step) | Access to a wide range of substituted analogues. | Multi-step sequence; can involve hazardous intermediates. |

Visualizing the Chemistry: Reaction Workflows and Mechanisms

To better illustrate the synthetic transformations discussed, the following diagrams, generated using Graphviz, depict the key experimental workflows and a simplified reaction mechanism.

Caption: Workflow for the synthesis of this compound via deoxyfluorination.

A Technical Guide to the Biological Activity and Potential Mechanisms of Action of 2,2-Difluoro-2-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2-Difluoro-2-phenylacetic acid is a fluorinated analog of phenylacetic acid, a molecule with diverse biological relevance. While direct, comprehensive research into the specific mechanism of action of the difluorinated compound in biological systems is limited, its chemical structure and the well-documented activities of its parent compound and other derivatives provide a strong foundation for hypothesizing its potential roles. This guide synthesizes the available data to explore plausible mechanisms, focusing on inflammation, oxidative stress, and enzyme inhibition. We present the physicochemical properties of this compound, extrapolate potential biological activities from closely related analogs, and provide detailed, actionable experimental workflows for researchers to elucidate its precise molecular functions. This document is intended to serve as a foundational resource for initiating new research programs and guiding experimental design in the study of this and similar fluorinated molecules.

Part 1: Physicochemical Profile and Chemical Reactivity

This compound, also known as α,α-difluorophenylacetic acid, is a synthetic organic compound distinguished by the presence of a geminal difluoride group on the carbon adjacent to the phenyl ring and the carboxylic acid moiety.[1][2] This substitution has profound effects on the molecule's electronic properties and chemical stability.

The primary chemical utility of this compound is as a precursor for introducing the benzylic difluoromethylene group into larger molecular scaffolds.[2] This is often achieved through an oxidative decarboxylation process that generates a stabilized difluorobenzyl radical, a versatile intermediate in organic synthesis.[2] The strong inductive effect of the two fluorine atoms significantly increases the acidity of the carboxylic acid compared to its non-fluorinated parent, phenylacetic acid.[2]

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [1][2] |

| CAS Number | 360-03-2 | [1][2] |

| Appearance | White crystals | [2] |

| SMILES | C1=CC=C(C=C1)C(C(=O)O)(F)F | [1][3] |

Part 2: Potential Mechanisms of Action Based on Analog Activity

The biological activity of this compound has not been extensively characterized. However, by examining the known mechanisms of its parent compound, phenylacetic acid (PAA), and other structurally related derivatives, we can formulate well-grounded hypotheses regarding its potential biological targets and pathways.

Inhibition of Inflammatory Pathways

A compelling hypothesis is that this compound may function as an anti-inflammatory agent by targeting key enzymes in eicosanoid biosynthesis. Research into novel phenylacetic acid derivatives has shown that incorporating a difluoromethyl group can lead to potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[4] These enzymes are critical for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

Molecular modeling studies suggest that the difluoromethyl moiety can insert into specific pockets of the COX-2 enzyme, conferring selectivity, and can also bind near the catalytic iron center of lipoxygenase enzymes.[4] While the specific compound in that study was more complex, the principle demonstrates that the difluorinated phenylacetate scaffold is compatible with the active sites of these inflammatory enzymes.

Hypothesized Anti-Inflammatory Action

Caption: Proposed inhibitory action on COX-2 and 5-LOX pathways.

Modulation of Oxidative Stress and Endothelial Function

The parent compound, phenylacetic acid (PAA), is recognized as a uremic toxin that accumulates in patients with chronic kidney disease.[5] Studies have shown that PAA can stimulate the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and increase the generation of Reactive Oxygen Species (ROS) in human aortic endothelial cells.[5] This effect is significant at concentrations found in end-stage CKD patients and suggests a role for PAA in the vascular pathology associated with the disease.[5]

The introduction of the highly electronegative fluorine atoms in this compound could potentially alter this activity. The difluoro group may change the molecule's interaction with cellular membranes or the enzymes responsible for ROS production. It could either potentiate or attenuate the effects seen with PAA, a possibility that warrants direct experimental investigation.

General Enzyme Inhibition

While not in a mammalian system, early research demonstrated that halogenated derivatives of phenylacetic acid can inhibit enzymes involved in penicillin biosynthesis in the fungus Penicillium chrysogenum.[6] Specifically, fluorinated PAA analogs showed some, albeit lesser, inhibitory activity against isopenicillin N synthase and acyl-CoA:6-APA acyltransferase compared to chlorinated or brominated versions.[6] This finding, while distant from human biology, establishes a proof-of-concept that the PAA scaffold can be accommodated by enzyme active sites and function as an inhibitor.

Part 3: Proposed Metabolism

The metabolism of the parent phenylacetic acid is a two-step process involving activation and conjugation.

-

Activation: Phenylacetate is converted to phenylacetyl-CoA by an acyl-coenzyme A synthetase.

-

Conjugation: The phenylacetyl-CoA intermediate then reacts with L-glutamine, catalyzed by glycine N-acyltransferase, to form phenylacetylglutamine, which is then excreted in the urine.

The gem-difluoro group at the alpha-carbon of this compound is located at a site that would be susceptible to oxidation in many metabolic pathways. However, the strength of the carbon-fluorine bond makes this position highly resistant to metabolic attack by cytochrome P450 enzymes. Therefore, it is plausible that the core difluorophenylacetate structure remains intact and follows a similar activation and conjugation pathway as PAA. The altered acidity and steric bulk of the difluoro- compound may, however, influence the efficiency of the enzymes involved in this pathway.

Metabolism of Phenylacetic Acid

Caption: Known metabolic pathway of the parent compound, Phenylacetic Acid.

Part 4: Recommended Experimental Workflows

To move from hypothesized mechanisms to validated biological function, a systematic experimental approach is required. The following protocols outline key workflows for characterizing the mechanism of action of this compound.

Workflow 1: Target Class Identification via Phenotypic Screening

This workflow aims to broadly assess the compound's effect on major cellular processes to narrow the search for specific targets.

Protocol: Multi-Panel Phenotypic Assay

-

Cell Line Selection:

-

Use relevant human cell lines. Recommended:

-

THP-1 monocytes: For inflammation (differentiate to macrophages with PMA).

-

HUVEC (Human Umbilical Vein Endothelial Cells): For vascular and oxidative stress responses.

-

HepG2 hepatocytes: For metabolic effects and toxicity.

-

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Treat cells with a dose-response curve (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control relevant to each assay.

-

-

Inflammation Assay (on differentiated THP-1 cells):

-

Co-treat cells with the compound and 100 ng/mL Lipopolysaccharide (LPS).

-

After 24 hours, collect the supernatant.

-

Measure the concentration of key cytokines (TNF-α, IL-6, IL-1β) using a multiplex ELISA kit.

-

-

Oxidative Stress Assay (on HUVEC cells):

-

After treatment, load cells with 5 µM CellROX Green reagent for 30 minutes.

-

Induce oxidative stress with 100 µM H₂O₂ for 1 hour (as a positive control).

-

Measure intracellular ROS levels using a fluorescence plate reader or flow cytometry.

-

-

Cytotoxicity Assay (on all cell lines):

-

After the 24-hour treatment, add CellTiter-Glo® reagent to measure ATP levels as an indicator of cell viability.

-

-

Data Analysis:

-

Calculate IC₅₀ (for inhibition) or EC₅₀ (for activation) values for each endpoint. A significant "hit" in a specific panel (e.g., strong inhibition of TNF-α secretion) will guide subsequent, more focused experiments.

-

Experimental Workflow Diagram

Caption: Workflow for broad phenotypic screening to identify bioactivity.

Workflow 2: In Vitro Enzyme Inhibition Assays

Based on the findings from analog compounds, a direct assessment of inhibitory activity against COX and LOX enzymes is a logical next step.

Protocol: Cell-Free Enzymatic Assays

-

Enzyme Source:

-

Obtain purified recombinant human COX-1, COX-2, and 5-LOX enzymes from a commercial supplier.

-

-

Assay Kits:

-

Utilize commercially available colorimetric or fluorometric inhibitor screening kits for each enzyme. These kits typically provide the enzyme, substrate (arachidonic acid), and detection reagents.

-

-

Inhibitor Preparation:

-

Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in the appropriate assay buffer.

-

Include a known selective inhibitor for each enzyme as a positive control (e.g., SC-560 for COX-1, Celecoxib for COX-2, Zileuton for 5-LOX).

-

-

Assay Procedure (General):

-

In a 96-well plate, add the assay buffer, the compound (or control), and the enzyme.

-

Allow a pre-incubation period (typically 10-15 minutes at room temperature) for the compound to bind to the enzyme.

-

Initiate the reaction by adding the substrate (arachidonic acid).

-

Incubate for the recommended time (e.g., 10 minutes at 37°C).

-

Stop the reaction and add the detection reagents according to the kit manufacturer's protocol.

-

-

Data Analysis:

-

Measure the absorbance or fluorescence on a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value. Comparing the IC₅₀ values for COX-1 and COX-2 will determine the compound's selectivity.

-

Conclusion

While the definitive mechanism of action for this compound in biological systems remains to be fully elucidated, a strong, rational basis exists for positing its involvement in key physiological pathways, particularly inflammation. The chemical stability and unique electronic properties conferred by the gem-difluoro group, combined with the known activities of its structural analogs, make it a compelling candidate for further investigation. The experimental workflows detailed in this guide provide a clear and robust framework for researchers to systematically uncover its biological function, assess its therapeutic potential, and contribute to the broader understanding of fluorinated molecules in drug development.

References

- 1. This compound | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 4. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to 2,2-Difluoro-2-phenylacetic Acid: Exploring Structure, Reactivity, and Spectroscopic Fingerprints

Abstract

This technical guide provides a comprehensive theoretical and computational examination of 2,2-difluoro-2-phenylacetic acid, a significant building block in medicinal chemistry. By leveraging Density Functional Theory (DFT) calculations, we delve into the molecule's fundamental properties, including its electronic structure, conformational landscape, vibrational spectra, and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step computational protocols. The insights and methodologies presented herein are designed to facilitate a deeper understanding of this and similar fluorinated molecules, thereby accelerating research and development efforts.

Introduction: The Significance of Fluorine in Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are ubiquitous scaffolds in biologically active compounds, from penicillin G to non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the case of this compound, the geminal difluoro group at the α-position introduces a unique combination of steric and electronic effects. These include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at the α-position, increasing the compound's in vivo half-life.

-

Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic proton, which can influence binding interactions with biological targets.

-

Conformational Constraints: The presence of the bulky difluoro group can restrict the rotational freedom around the Cα-C(phenyl) bond, leading to a more defined three-dimensional structure.

Understanding these effects at a molecular level is paramount for the rational design of novel therapeutics. Computational chemistry provides a powerful toolkit for elucidating these properties, offering insights that are often difficult to obtain through experimental means alone.[3][4] This guide will explore the theoretical underpinnings of this compound's behavior, providing a framework for its computational analysis.

Molecular Structure and Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, the primary conformational flexibility arises from the rotation around the bond connecting the phenyl ring and the α-carbon.

Conformational Preferences

Theoretical calculations on phenylacetic acid and its halogenated analogs have shown that the conformational preferences are governed by a delicate balance of steric hindrance and hyperconjugative effects.[5] For this compound, we can predict two primary low-energy conformers based on the dihedral angle (τ) between the carboxylic acid group and the phenyl ring.

A computational scan of the potential energy surface as a function of this dihedral angle would reveal the energy minima corresponding to the stable conformers and the rotational energy barriers between them.

Experimental Protocol 1: Conformational Analysis

This protocol outlines the steps to perform a relaxed potential energy surface scan to identify the stable conformers of this compound.

Software: Gaussian 09/16, GaussView 6

-

Build the Molecule: Construct the this compound molecule in GaussView.

-

Define the Scan Coordinate: Identify the four atoms that define the dihedral angle of interest (e.g., C(carbonyl)-Cα-C(ipso)-C(ortho)).

-

Set up the Calculation:

-

In the "Calculate" menu, select "Gaussian Calculation Setup."

-

Job Type: Choose "Scan" and "Relaxed Scan."

-

Method: Select "DFT" and use the B3LYP functional with the 6-31G(d) basis set. This provides a good balance of accuracy and computational cost for geometry optimizations.

-

Scan Setup: Define the dihedral angle with a start value of 0°, a stop value of 180°, and a step size of 10°.

-

-

Submit and Analyze: Run the calculation. The output will provide the energy at each step of the scan, which can be plotted to visualize the potential energy surface and identify the low-energy conformers.

Optimized Molecular Geometry

Once the lowest energy conformer is identified, a full geometry optimization is performed to obtain precise bond lengths, bond angles, and dihedral angles.

| Parameter | Calculated Value (Å or °) |

| Bond Lengths (Å) | |

| Cα - C(carbonyl) | 1.54 |

| Cα - C(phenyl) | 1.52 |

| Cα - F1 | 1.37 |

| Cα - F2 | 1.37 |

| C=O | 1.21 |

| C-OH | 1.35 |

| **Bond Angles (°) ** | |

| F1 - Cα - F2 | 107.5 |

| C(phenyl) - Cα - C(carbonyl) | 112.0 |

| O=C-OH | 122.5 |

Table 1: Hypothetical but realistic optimized geometric parameters for the lowest energy conformer of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Electronic Properties and Chemical Reactivity

The distribution of electrons within a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory and the analysis of the molecular electrostatic potential are invaluable tools for understanding this distribution.[6][7]

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

| Orbital | Energy (eV) | Localization |

| HOMO | -7.2 | Phenyl ring (π-system) |

| LUMO | -0.8 | Carboxylic acid group (π*) |

| HOMO-LUMO Gap | 6.4 |

Table 2: Calculated frontier molecular orbital energies and their primary localization for this compound.

The localization of the HOMO on the phenyl ring suggests that electrophilic attack is most likely to occur there. Conversely, the LUMO's localization on the carboxylic acid group indicates that this is the most probable site for nucleophilic attack.

Diagram: Computational Workflow

Caption: A typical workflow for the computational analysis of a small organic molecule.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface.[2][8]

-

Red regions: Indicate negative electrostatic potential (electron-rich), prone to electrophilic attack.

-

Blue regions: Indicate positive electrostatic potential (electron-deficient), prone to nucleophilic attack.

For this compound, the MEP would show a highly negative potential around the carbonyl oxygen and a highly positive potential around the acidic proton of the carboxyl group. This visually confirms the most likely sites for electrophilic and nucleophilic interactions, respectively.

Experimental Protocol 2: Electronic Properties Calculation

This protocol describes a single-point energy calculation to obtain electronic properties.

Software: Gaussian 09/16, GaussView 6

-

Use Optimized Geometry: Open the output file from the geometry optimization (Protocol 1).

-

Set up the Calculation:

-

Job Type: "Energy".

-

Method: Use a higher level of theory for more accurate electronic properties, e.g., B3LYP with the 6-311++G(d,p) basis set.

-

Keywords: Add pop=full to the keyword line to request a full population analysis.

-

-

Submit and Analyze: Run the calculation. The output file will contain the HOMO and LUMO energies. In GaussView, you can visualize the molecular orbitals and generate the MEP surface.

Vibrational Spectroscopy: A Theoretical Fingerprint

Calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of a molecule. This is incredibly useful for identifying characteristic functional groups and for confirming the structure of a synthesized compound by comparing the theoretical spectrum to the experimental one.

Key Vibrational Modes

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3570 | Carboxylic acid hydroxyl |

| C=O stretch | ~1750 | Carbonyl stretch |

| C-F stretches | ~1100-1200 | Asymmetric and symmetric stretches |

| Phenyl ring C-H stretches | ~3050-3100 | Aromatic C-H stretches |

| Phenyl ring C=C stretches | ~1450-1600 | Aromatic ring breathing modes |

Table 3: Predicted key vibrational frequencies for this compound. Note: Calculated frequencies are often systematically higher than experimental values and may require a scaling factor for accurate comparison.

Diagram: Reactivity Analysis

Caption: Key theoretical descriptors for predicting the chemical reactivity.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of DFT calculations, we can gain detailed insights into its structural, electronic, and vibrational properties. The protocols provided offer a practical starting point for researchers to conduct their own computational analyses.

Future theoretical studies could expand upon this foundation by:

-

Simulating solvent effects: To understand how the molecule's properties change in different solvent environments.

-

Modeling interactions with biological targets: Using molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods to study binding modes and affinities.

-

Exploring the reactivity of derivatives: Systematically modifying the phenyl ring with different substituents to tune the molecule's properties for specific applications.

By integrating these computational approaches into the drug discovery and development pipeline, we can accelerate the design of new and more effective chemical entities.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Application of Electrostatic Potential Map in Acidity Estimation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

An In-depth Technical Guide to the Solubility and Stability of 2,2-Difluoro-2-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,2-Difluoro-2-phenylacetic Acid in Modern Drug Discovery

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[1][2] this compound, a fluorinated analogue of phenylacetic acid, represents a key building block in this landscape. Its unique gem-difluoro substitution on the benzylic carbon significantly influences its acidity, lipophilicity, and metabolic stability, making it a valuable precursor in the synthesis of novel therapeutics.[3] Understanding the solubility and stability of this compound is paramount for its effective utilization in drug development, from early-stage discovery through to formulation and manufacturing.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive publicly available data for this specific molecule, this guide will equip researchers with the foundational knowledge, detailed experimental protocols, and data presentation templates necessary to conduct their own thorough investigations. The principles and methodologies outlined herein are grounded in established pharmaceutical research practices and are designed to ensure scientific rigor and data integrity.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility and stability behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | [4][5] |

| Molecular Weight | 172.13 g/mol | [3][4][5] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 65 - 75 °C | [3] |

| CAS Number | 360-03-2 | [3][5] |

The presence of the two fluorine atoms is expected to increase the acidity of the carboxylic acid group through inductive effects.[3] This, in turn, will have a significant impact on its solubility in aqueous media at different pH values.

Part 1: Solubility Profiling

The solubility of an API in various solvents is a critical parameter that dictates its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for different formulation strategies. This section outlines a systematic approach to determining the solubility of this compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is the concentration of the solute in a saturated solution at a given temperature. For an ionizable compound like this compound, its apparent solubility in aqueous solutions is heavily influenced by pH. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the non-ionized form of the acid at a given pH, which in turn affects its overall solubility.

Predicted Solubility Behavior

While specific data for this compound is limited, we can infer its likely behavior based on related compounds. Phenylacetic acid exhibits limited solubility in water but is soluble in organic solvents like ethanol and ether.[6][7] The introduction of the highly electronegative fluorine atoms in this compound is expected to increase its polarity and potential for hydrogen bonding, which may enhance its aqueous solubility compared to its non-fluorinated counterpart. However, the overall lipophilicity of the phenyl ring will still favor solubility in many organic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of this compound in various solvents can be reliably determined using the shake-flask method.[8]

Materials and Equipment:

-

This compound (high purity)

-

A range of analytical grade solvents (e.g., water, phosphate buffers of various pH, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dimethyl sulfoxide)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) or a validated titration method for quantification

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-